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molecular formula C7H5ClO2<br>C6H5OCOCl<br>C7H5ClO2 B146348 Phenyl chloroformate CAS No. 1885-14-9

Phenyl chloroformate

Cat. No. B146348
M. Wt: 156.56 g/mol
InChI Key: AHWALFGBDFAJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05424473

Procedure details

A four-necked flask equipped with a gas inlet, a dry ice condenser, a mechanical stirrer, a thermocouple and a sampling port is charged with phenol (Aldrich, 287.5 g, 2.907 mol) and triphenyl phosphite (10.12 g, 32.61 mmol). The temperature is raised to 140° C. and phosgene (274 g, 2.77 mol) is added over a 465 minute period. Phosgene/phenol molar ratio is 0.95. A recirculating aqueous sodium hydroxide scrubber is used to neutralize the coproduct hydrochloric acid and to destroy traces of phosgene which are not condensed in the condenser. After the phosgene addition is stopped, a nitrogen stream is used to purge residual phosgene and the reactor is cooled to ambient temperature. The colorless crude product is isolated by vacuum distillation to give phenyl chloroformate (417.84 g, bp 73°-77° C. at 14 mm Hg) containing 6.6 percent by weight residual phenol. Selectivity to phenyl chloroformate is 95 mole percent based on phenol, 90 mole percent based on phosgene.
Quantity
287.5 g
Type
reactant
Reaction Step One
Quantity
10.12 g
Type
catalyst
Reaction Step One
Quantity
274 g
Type
reactant
Reaction Step Two
Name
Phosgene phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8](Cl)([Cl:10])=[O:9].C(Cl)(Cl)=O.C1(O)C=CC=CC=1.[OH-].[Na+].Cl>P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>[Cl:10][C:8]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
287.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
10.12 g
Type
catalyst
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
274 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Phosgene phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl.C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask equipped with a gas inlet, a dry ice condenser, a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
to destroy traces of phosgene which
CUSTOM
Type
CUSTOM
Details
condensed in the condenser
CUSTOM
Type
CUSTOM
Details
to purge residual phosgene
TEMPERATURE
Type
TEMPERATURE
Details
the reactor is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The colorless crude product is isolated by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 417.84 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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